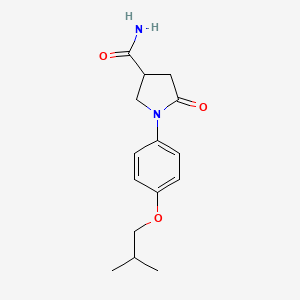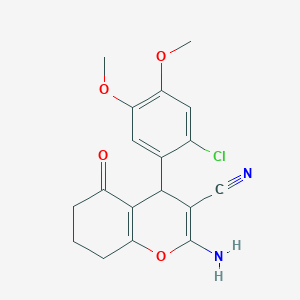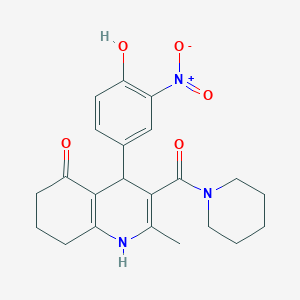![molecular formula C23H28N2O6S B4072345 ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4072345.png)
ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
説明
Ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate, commonly known as ECA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ECA is a complex molecule that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further research. In
科学的研究の応用
ECA has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of specific biomolecules such as proteins and nucleic acids. ECA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, ECA has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
作用機序
The mechanism of action of ECA is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. ECA has been found to bind to certain proteins and nucleic acids, causing a change in their fluorescence properties. Additionally, ECA has been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects:
ECA has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, ECA has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using ECA in lab experiments is its fluorescent properties, which allow for easy detection and quantification of specific biomolecules. Additionally, ECA has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using ECA is its complex synthesis method, which can be time-consuming and require specialized equipment.
将来の方向性
There are several future directions for research on ECA. One area of research is the development of new fluorescent probes based on the structure of ECA for the detection of specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of ECA and its potential applications in the treatment of inflammatory diseases and as a new antibiotic. Finally, the synthesis method of ECA can be optimized to reduce the time and cost of production, making it more accessible for scientific research.
Conclusion:
In conclusion, ECA is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on ECA is needed to fully understand its potential applications and optimize its synthesis method for scientific research.
特性
IUPAC Name |
ethyl 4-[[2-[4-(cyclohexylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-2-30-23(27)17-8-10-18(11-9-17)24-22(26)16-31-20-12-14-21(15-13-20)32(28,29)25-19-6-4-3-5-7-19/h8-15,19,25H,2-7,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGCMVEENMLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4072268.png)
![2-(2-chlorophenyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4072270.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4072288.png)
![N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4072292.png)
![2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072298.png)

![2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B4072303.png)

![1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4072323.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4072348.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4072355.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4072363.png)